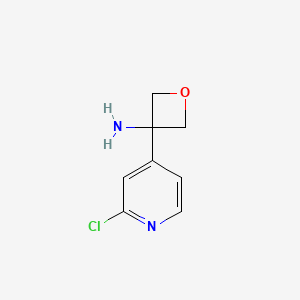
3-(2-Chloropyridin-4-YL)oxetan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloropyridin-4-YL)oxetan-3-amine is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol . This compound is characterized by the presence of a chloropyridine ring attached to an oxetane ring, which is further substituted with an amine group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyridin-4-YL)oxetan-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyridine with an oxetane derivative under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and the use of advanced analytical techniques to monitor the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloropyridin-4-YL)oxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloropyridine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloropyridine ring under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
3-(2-Chloropyridin-4-YL)oxetan-3-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloropyridin-4-YL)oxetan-3-amine involves its interaction with specific molecular targets. The chloropyridine ring can bind to various enzymes and receptors, modulating their activity. The oxetane ring’s strained structure allows it to participate in ring-opening reactions, which can lead to the formation of reactive intermediates that further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloropyridin-4-yl)oxetan-3-ol: Similar in structure but contains a hydroxyl group instead of an amine group.
4-Acetyl-2-chloropyridine: Contains an acetyl group instead of the oxetane ring.
Uniqueness
3-(2-Chloropyridin-4-YL)oxetan-3-amine is unique due to the presence of both the chloropyridine and oxetane rings, which confer distinct chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H9ClN2O |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
3-(2-chloropyridin-4-yl)oxetan-3-amine |
InChI |
InChI=1S/C8H9ClN2O/c9-7-3-6(1-2-11-7)8(10)4-12-5-8/h1-3H,4-5,10H2 |
InChI Key |
LHSDPNYNVOLOPE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=CC(=NC=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















